molecular formula C24H25ClN2O3 B3819859 cinchonan-9-yl 2-furoate hydrochloride

cinchonan-9-yl 2-furoate hydrochloride

Cat. No.: B3819859
M. Wt: 424.9 g/mol
InChI Key: QIWJSAOFRJSDGF-UHFFFAOYSA-N
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Description

Cinchonan-9-yl 2-furoate hydrochloride is a quaternary ammonium salt derived from cinchona alkaloids, characterized by a 2-furoate ester group attached to the 9-position of the cinchonan backbone. The compound’s structure combines the bicyclic quinoline moiety of cinchona (e.g., quinine or quinidine) with a 2-furoic acid ester, neutralized by hydrochloric acid. Its molecular formula is inferred as C₂₄H₂₅N₂O₄·HCl, with a molecular weight of approximately 449.93 g/mol (based on analogous cinchonan derivatives) .

Cinchona alkaloids are renowned for their antimalarial and antiarrhythmic properties, but esterification at the 9-position modifies solubility, bioavailability, and pharmacological activity.

Properties

IUPAC Name

[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl] furan-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3.ClH/c1-2-16-15-26-12-10-17(16)14-21(26)23(29-24(27)22-8-5-13-28-22)19-9-11-25-20-7-4-3-6-18(19)20;/h2-9,11,13,16-17,21,23H,1,10,12,14-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWJSAOFRJSDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)OC(=O)C5=CC=CO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cinchonan Derivatives with Varied Ester Groups

(a) 2-Chloro-N-(8α,9S)cinchonan-9-yl-3-trifluoromethyl-benzamide Hydrochloride
  • Structure : Features a benzamide group instead of 2-furoate.
  • Properties : Higher molecular weight (MW ~535 g/mol) due to the trifluoromethyl and chloro substituents.
  • Activity : The benzamide group enhances binding to hydrophobic enzyme pockets, showing efficacy in preclinical cancer models .
  • Synthesis : Similar HCl salt formation via propan-2-ol trituration, yielding a melting point of 270–273°C .
(b) (9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride
  • Structure : Substitutes the ester with an amine group and adds a methoxy substituent.
  • Properties: MW 432.81 g/mol; trihydrochloride form increases water solubility compared to mono-salts.
  • Application : Investigated for chiral resolution in asymmetric catalysis .
Key Differences :
Property Cinchonan-9-yl 2-Furoate HCl Benzamide Derivative Methoxy-Amine TriHCl
Molecular Weight ~449.93 g/mol ~535 g/mol 432.81 g/mol
Functional Group 2-Furoate ester Benzamide Amine
Solubility Moderate in polar solvents Low (lipophilic) High (tri-HCl salt)
Pharmacological Focus Antimalarial/antiarrhythmic Anticancer Catalysis/chiral separation

Other 2-Furoate Esters

(a) Diloxanide Furoate
  • Structure : Phenyl 2-furoate with a dichloroacetamido group.
  • Application : Antiparasitic (amoebiasis); hydrolyzes to release furoic acid and diloxanide in vivo.
  • Safety : JECFA classifies 2-furoates as safe up to 0.5 mg/kg/day, but cinchonan derivatives may have stricter limits due to alkaloid toxicity .
(b) Methyl/Ethyl/Allyl 2-Furoate
  • Structure : Simple alkyl esters of 2-furoic acid.
  • Properties: Volatile odorants; ethyl 2-furoate exhibits "sweet, acid, urinous" odors vs. allyl’s "decayed" profile .
  • Relevance : Highlights how ester chain length (methyl vs. allyl) alters physicochemical properties, though cinchonan derivatives prioritize pharmacological over olfactory traits .

Hydrochloride Salts of Alkaloids

(a) Thiophene Fentanyl Hydrochloride
  • Structure : Opioid derivative with thiophene moiety.
  • Contrast : Despite shared HCl salt form, thiophene fentanyl targets μ-opioid receptors, whereas cinchonan derivatives act on ion channels or parasitic targets .
(b) Quinine Hydrochloride
  • Structure : Cinchonan-9-ol without esterification.
  • Comparison : Lower lipophilicity than 2-furoate ester, reducing blood-brain barrier penetration but increasing renal clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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